(3-Formylphenyl) 4-bromobenzenesulfonate
Overview
Description
(3-Formylphenyl) 4-bromobenzenesulfonate is an organic compound that features a formyl group attached to a phenyl ring, which is further connected to a 4-bromobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formylphenyl) 4-bromobenzenesulfonate typically involves multi-step organic reactions. One common approach is to start with the bromination of benzene to introduce the bromine atom at the para position, followed by sulfonation to attach the sulfonate group. The formyl group can then be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-Formylphenyl) 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-(Carboxyphenyl) 4-bromobenzenesulfonate
Reduction: 3-(Hydroxymethylphenyl) 4-bromobenzenesulfonate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-Formylphenyl) 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes or as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Formylphenyl) 4-bromobenzenesulfonate depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in various nucleophilic addition reactions. The bromine atom can serve as a leaving group in substitution reactions, facilitating the introduction of other functional groups. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- (3-Formylphenyl) 4-chlorobenzenesulfonate
- (3-Formylphenyl) 4-iodobenzenesulfonate
- (3-Formylphenyl) 4-fluorobenzenesulfonate
Uniqueness
(3-Formylphenyl) 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens may not facilitate as effectively. The combination of the formyl, bromine, and sulfonate groups provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
(3-formylphenyl) 4-bromobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4S/c14-11-4-6-13(7-5-11)19(16,17)18-12-3-1-2-10(8-12)9-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWMAPHILZYTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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